molecular formula C18H19FN4 B1669475 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole CAS No. 220941-93-5

5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole

Cat. No. B1669475
CAS RN: 220941-93-5
M. Wt: 310.4 g/mol
InChI Key: PQOIDBZLMJMYCD-UHFFFAOYSA-N
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Description

“5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole” is a compound related to quinolone and pharmaceutical compositions .


Synthesis Analysis

The synthesis of this compound is likely complex and would involve several stages, but specific details were not available in the search results .


Chemical Reactions Analysis

Specific details on the chemical reactions involving this compound were not available in the search results .

Scientific Research Applications

Receptor Ligand Potential

  • Fluorinated Indoles in Receptor Ligands : Research by Van Niel et al. (1999) demonstrated that fluorination of indoles, including derivatives similar to 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole, can lead to selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. The study highlighted the significance of fluorine in reducing the pKa of these compounds, influencing oral absorption and bioavailability (Van Niel et al., 1999).

Process Development for Antidepressant Candidates

  • Large-scale Synthesis for Antidepressants : Anderson et al. (1997) reported the development of a process for large-scale synthesis of a compound structurally similar to this compound. This compound, used in facilitating 5-HT neurotransmission, was explored as an antidepressant drug candidate. The process optimization included a Fischer indole synthesis and chlorination of monohydroxypyrimidine (Anderson et al., 1997).

Bioisosteres for Receptor Agonists

  • Furo[3,2-b]pyridines as Bioisosteres : Mathes et al. (2004) synthesized 2,3,5- and 3,5-substituted furo[3,2-b]pyridines as bioisosteres for 5-HT(1F) receptor agonist indole analogues. These compounds, related to this compound, exhibited comparable receptor affinity and improved selectivity. This study highlighted the potential of such derivatives in treating conditions like acute migraine (Mathes et al., 2004).

Applications in Neuroleptics

  • Noncataleptogenic Neuroleptics : Research by Perregaard et al. (1992) on 1-(4-fluorophenyl)-1H-indoles, with structural similarities to this compound, demonstrated their application as noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists. These compounds, particularly the piperidyl substituted indoles, showed properties akin to the atypical neuroleptic clozapine, suggesting their potential use in psychiatric treatments (Perregaard et al., 1992).

Selective Serotonin Antagonism

  • Selective Serotonin Antagonists : Andersen et al. (1992) worked on a series of 3-(4-fluorophenyl)-1H-indoles, structurally related to this compound. These compounds were found to be selective serotonin 5-HT2 antagonists, indicating their potential therapeutic applications in conditions modulated by serotonin receptor pathways (Andersen et al., 1992).

Fluorinated Indoles in Dopamine Receptor Studies

  • Dopamine D4 Receptor Ligands : Tietze et al. (2006) synthesized fluoroethoxy substituted derivatives of indoles, similar to this compound, as analogs for selective D4 receptor ligands. These compounds showed high selectivity and potential use in positron emission tomography (PET) imaging probes for studying dopamine D4 receptors (Tietze et al., 2006).

Antitumor Activity

  • Antitumor Properties of Indole Derivatives : Andreani et al. (2008) reported the synthesis of bis-indole derivatives, structurally related to this compound, and their significant antitumor activity. The study indicated that these compounds could be potential candidates for cancer therapy (Andreani et al., 2008).

Mechanism of Action

Target of Action

CP-226269, also known as 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole, is a drug that acts as a dopamine agonist selective for the D4 subtype . The D4 receptor is a type of dopamine receptor, a class of metabotropic G protein-coupled receptors that are prominent in the central nervous system.

Mode of Action

As a D4 dopamine receptor agonist , CP-226269 binds to the D4 receptors, mimicking the action of dopamine, a neurotransmitter that is naturally produced in the brain . This binding action activates the D4 receptors, leading to a series of intracellular events .

Biochemical Pathways

Upon activation of the D4 receptors by CP-226269, there is an induction of calcium flux . Calcium ions play a crucial role in cellular signaling, and their influx into the cell can trigger various downstream effects, including the activation of calcium-dependent signal transduction pathways .

Pharmacokinetics

As a small molecule drug , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would typically involve hepatic (liver) metabolism and renal (kidney) excretion, but the specifics would need further investigation.

Result of Action

The activation of D4 receptors by CP-226269 can have various molecular and cellular effects. For instance, it has been shown to induce phospholipid methylation in SK-N-MC neuroblastoma cells, which endogenously express dopamine D1 and D4 receptors . This suggests that CP-226269 may have potential implications for mental illnesses such as schizophrenia .

properties

IUPAC Name

5-fluoro-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4/c19-15-4-5-17-14(11-15)12-16(21-17)13-22-7-9-23(10-8-22)18-3-1-2-6-20-18/h1-6,11-12,21H,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOIDBZLMJMYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430875
Record name 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220941-93-5
Record name 5-Fluoro-2-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220941-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CP-226269
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220941935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-226269
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX4CVT9DYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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